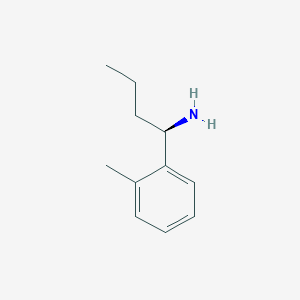

(R)-1-(o-tolyl)Butan-1-amine

Description

Significance of Chiral Amines as Structural Motifs

Chiral amines are fundamental structural motifs that are pervasive in a vast array of biologically active compounds, including natural products and pharmaceuticals. nih.govacs.orgacs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. nih.govacs.org This prevalence underscores their critical role in molecular recognition and biological function, as the specific three-dimensional arrangement of the amine and its substituents is often crucial for binding to biological targets like enzymes and receptors. d-nb.infounivpancasila.ac.id

Beyond their presence in final products, chiral amines are indispensable as intermediates and reagents in synthetic chemistry. researchgate.netrsc.org They are widely employed as:

Resolving agents: for the separation of racemic mixtures. nih.gov

Chiral auxiliaries: temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov

Chiral ligands: for the formation of metal-based catalysts that can effect a wide range of asymmetric transformations. researchgate.netrsc.org

Organocatalysts: functioning as metal-free catalysts in various asymmetric reactions. researchgate.netrsc.org

The high demand for enantiomerically enriched amines has consequently driven the innovation of efficient and sustainable synthetic methodologies. nih.govacs.org

Contextualizing (R)-1-(o-tolyl)Butan-1-amine as a Chiral Building Block and Ligand

This compound, with its defined stereocenter at the carbon atom bearing the amino group, is a prime example of a chiral building block. bldpharm.comcrysdotllc.com Chiral building blocks are enantiomerically pure compounds that are incorporated into the final structure of a target molecule. The use of such building blocks is a straightforward strategy for introducing chirality into a synthetic sequence.

The structural features of this compound, specifically the ortho-tolyl group, introduce steric bulk that can influence the stereochemical course of reactions. This steric hindrance is a key feature that can be exploited in asymmetric synthesis to achieve high levels of selectivity. While direct evidence of its use as a ligand in published literature is less common than its role as a building block, related chiral tolyl-containing amines have been successfully employed as chiral auxiliaries and ligands. For instance, the modification of the amine functionality allows for the creation of more complex ligands, such as Schiff bases, which can coordinate with transition metals to form catalysts for various reactions. bohrium.com The fundamental structure of this compound makes it a versatile precursor for the synthesis of more elaborate chiral ligands.

Table 1: Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1622239-58-0 bldpharm.comcrysdotllc.com |

| Molecular Formula | C₁₁H₁₈ClN bldpharm.com |

| Molecular Weight | 199.72 g/mol bldpharm.comsigmaaldrich.com |

| IUPAC Name | (1R)-1-(2-methylphenyl)-1-butanamine hydrochloride sigmaaldrich.com |

| Chirality | (R) bldpharm.comcrysdotllc.comsigmaaldrich.com |

Historical Development in the Enantioselective Synthesis of α-Chiral Amines

The field of asymmetric synthesis of α-chiral amines has undergone significant evolution, driven by the increasing demand for enantiopure products. d-nb.info Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. acs.org A pivotal moment in highlighting the critical importance of stereochemistry in bioactive molecules was the thalidomide (B1683933) tragedy in the 1960s, where one enantiomer was therapeutic while the other was teratogenic. wikipedia.org This event spurred intensive research into methods for the direct synthesis of single enantiomers. wikipedia.org

The modern era of enantioselective synthesis has seen the rise of catalytic methods, which use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.orgacs.org Key historical and ongoing developments in the synthesis of α-chiral amines include:

Asymmetric Hydrogenation: This is one of the most direct and atom-economical methods, involving the hydrogenation of prochiral imines, enamines, or related unsaturated nitrogen-containing compounds using a chiral transition-metal catalyst. nih.govacs.org In 1968, Knowles and Noyori independently developed asymmetric hydrogenation, with Knowles replacing achiral ligands in Wilkinson's catalyst with chiral phosphine (B1218219) ligands, which led to the industrial synthesis of L-DOPA. wikipedia.org

Asymmetric Reductive Amination: This powerful two-step strategy involves the reaction of a prochiral ketone or aldehyde with an amine source to form an imine, which is then asymmetrically reduced. d-nb.info This method has been widely used for the synthesis of both primary and secondary chiral amines. d-nb.inforesearchgate.net

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials from nature, such as amino acids or sugars, and modifies them through chemical reactions to obtain the desired chiral amine. wikipedia.org

Organocatalysis: In recent decades, the use of small chiral organic molecules, including chiral amines and their derivatives, as catalysts for asymmetric transformations has gained prominence. univpancasila.ac.idacs.org This avoids the use of often toxic and expensive metals.

Table 2: Key Methodologies in Enantioselective Amine Synthesis

| Methodology | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | Direct reduction of prochiral imines or enamines using a chiral catalyst. nih.govacs.org | High atom economy, often high enantioselectivities. acs.org |

| Asymmetric Reductive Amination | Condensation of a carbonyl compound with an amine followed by asymmetric reduction of the resulting imine. d-nb.info | Versatile for a wide range of ketones and amines. d-nb.info |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. wikipedia.org | Readily available starting materials, straightforward introduction of chirality. wikipedia.org |

| Organocatalysis | Use of small chiral organic molecules as catalysts. researchgate.netrsc.org | Metal-free, often mild reaction conditions. univpancasila.ac.idresearchgate.net |

The development of these and other sophisticated synthetic methods has provided chemists with a robust toolbox for the efficient and selective synthesis of a vast array of chiral amines, with this compound serving as a valuable example of a specific chiral building block within this broader context.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-methylphenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-6-11(12)10-8-5-4-7-9(10)2/h4-5,7-8,11H,3,6,12H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIYSBUAZIOUNW-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereochemical Control in Chiral Amine Synthesis

Role of Chiral Auxiliaries in Stereoselectivity

In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is one of the most reliable and well-studied methods for producing enantiomerically pure compounds. wikipedia.org

The fundamental principle behind a chiral auxiliary is its ability to induce a diastereomeric relationship. By attaching the auxiliary to a prochiral substrate, two different diastereomeric intermediates can be formed. Due to the steric and electronic properties of the auxiliary, the transition state leading to one diastereomer is energetically favored over the other, resulting in a diastereoselective reaction. wikipedia.org

Several classes of chiral auxiliaries have proven effective in the synthesis of chiral amines:

Oxazolidinones: Popularized by David Evans, oxazolidinone auxiliaries are highly effective in directing stereoselective alkylation and aldol (B89426) reactions. The auxiliary is typically attached to a carboxylic acid derivative to form an imide. The bulky substituents on the oxazolidinone ring effectively block one face of the enolate formed upon deprotonation, forcing an incoming electrophile to approach from the less hindered face.

Sulfinamides: Chiral N-tert-butanesulfinamide, often called Ellman's auxiliary, is a versatile and widely used reagent for the asymmetric synthesis of amines. osi.lv It reacts with ketones or aldehydes to form N-sulfinyl imines. The sulfinyl group then directs the stereoselective addition of a nucleophile (like a Grignard or organolithium reagent) to the imine carbon. The high diastereoselectivity is achieved through a rigid, six-membered chair-like transition state involving chelation with the metal cation. thieme-connect.com

Pseudoephedrine and Pseudoephenamine: These amino alcohols can be used as effective chiral auxiliaries. nih.gov When reacted with a carboxylic acid, they form an amide. Deprotonation of the α-carbon creates a lithium enolate. The stereochemistry of the subsequent alkylation is controlled by the rigid conformation of the enolate, where the lithium cation is chelated by the amide oxygen and the hydroxyl group of the auxiliary. This conformation shields one face of the enolate, leading to high diastereoselectivity. wikipedia.orgnih.gov

Enantiomeric Excess and Stereoisomer Control in (R)-1-(o-tolyl)Butan-1-amine Production

Achieving a high enantiomeric excess (ee) is the primary goal in the production of a single enantiomer like this compound. Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. In pharmaceutical applications, an ee of >99% is often required.

The general synthesis involves the condensation of a ketone (in this case, 1-(o-tolyl)butan-1-one) with (R)-tert-butanesulfinamide to form an N-sulfinyl imine. The subsequent diastereoselective reduction of this imine with a hydride reducing agent establishes the new stereocenter. The choice of reducing agent can significantly influence the diastereomeric ratio (d.r.). For instance, in the synthesis of 1-phenylethanamine from the corresponding sulfinamide, different reducing agents lead to opposite stereochemical outcomes with high selectivity.

| Entry | Ketone Precursor | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (d.r.) | Resulting Amine Stereoisomer |

| 1 | Acetophenone | (R)-tert-butanesulfinamide | Sodium borohydride (B1222165) | 91:9 | (R,R)-sulfinamide |

| 2 | Acetophenone | (R)-tert-butanesulfinamide | L-Selectride | 8:92 | (R,S)-sulfinamide |

This table illustrates the diastereoselective reduction of an intermediate in the synthesis of a chiral amine analogous to the subject compound. Data derived from studies on acetophenone.

As shown, sodium borohydride leads preferentially to the (R,R) diastereomer, while the bulkier reducing agent L-Selectride favors the (R,S) diastereomer. youtube.com This reversal of selectivity is crucial as it allows access to either enantiomer of the final amine product from a single enantiomer of the chiral auxiliary. After the reduction, the sulfinyl auxiliary is cleaved under mild acidic conditions to yield the desired enantiomerically pure primary amine. youtube.com This methodology provides a reliable pathway to products with high enantiomeric excess.

Factors Influencing Diastereoselectivity and Enantioselectivity

The success of an asymmetric synthesis hinges on maximizing the energy difference between the diastereomeric transition states. Several factors are critical in influencing the degree of diastereoselectivity and, consequently, the final enantioselectivity of the product. wikipedia.org

Structure of the Chiral Auxiliary: The steric bulk and conformational rigidity of the auxiliary are paramount. An effective auxiliary must create a highly ordered and predictable transition state that clearly differentiates between the two faces of the prochiral center. For example, the phenyl groups in pseudoephenamine provide enhanced steric shielding compared to the methyl group in pseudoephedrine, leading to improved diastereoselectivities in some alkylation reactions. nih.gov

Choice of Reagent and Metal Cation: The nature of the reagent can dictate the stereochemical outcome. In reactions involving enolates or imines, the choice of metal cation (e.g., Li+, Mg2+, Ti4+) and the specific reagent (e.g., Grignard vs. organolithium) can change the geometry of the transition state. This is often a contest between steric control and chelation control. Chelation control, where the metal ion coordinates to multiple heteroatoms in the substrate-auxiliary complex, can lead to a highly rigid cyclic transition state, often resulting in the opposite diastereomer compared to a more sterically governed, open-chain transition state. youtube.com

Solvent: The solvent can influence the aggregation state and solvation of organometallic reagents and intermediates. Coordinating solvents like tetrahydrofuran (B95107) (THF) can solvate the metal cation, potentially disrupting chelation and favoring a different transition state geometry compared to non-coordinating solvents like toluene.

Temperature: Lower reaction temperatures generally enhance stereoselectivity. Reducing the thermal energy of the system makes it more difficult for reactants to overcome the higher activation energy barrier of the less-favored diastereomeric transition state, thus increasing the ratio of the desired product.

By carefully manipulating these factors, chemists can fine-tune the reaction conditions to achieve exceptionally high levels of stereochemical control, making the synthesis of single-enantiomer compounds like this compound a feasible and predictable process.

Catalytic Systems in the Enantioselective Synthesis of Chiral Amines

Transition Metal Catalysis

Transition metal catalysis stands as a cornerstone for the asymmetric synthesis of chiral amines, primarily through the hydrogenation of prochiral imines. This approach is valued for its high efficiency, selectivity, and atom economy. Catalytic systems based on ruthenium, rhodium, palladium, and iridium, paired with chiral ligands, have been developed to provide access to enantiomerically pure amines.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation and transfer hydrogenation of imines, leading to chiral amines with high optical purity. kanto.co.jp Chiral ruthenium complexes, particularly those developed by Noyori and coworkers that feature diamine ligands, have demonstrated remarkable efficiency. kanto.co.jpmdpi.com These systems can utilize hydrogen donors like 2-propanol or formic acid, making the reactions operationally simple and versatile. kanto.co.jp Although direct application to 1-(o-tolyl)butan-1-one imine is not specified in the reviewed literature, the broad success of catalysts like Ru-TsDPEN in reducing various imines suggests their potential applicability.

Table 1: Representative Results for Ruthenium-Catalyzed Asymmetric Hydrogenation of Imines (Note: Data presented is for analogous substrates to illustrate catalyst performance, not for the specific synthesis of (R)-1-(o-tolyl)Butan-1-amine.)

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| RuCl₂[(R)-xylbinap][(R)-daipen] | Aromatic Imines | Chiral Amines | 92-99% | nih.gov |

| Ru-TsDPEN | N-aryl imines | Chiral Amines | >95% | kanto.co.jp |

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes, particularly when paired with chiral diphosphine ligands such as those from the BINAP family, are renowned for their high enantioselectivity in the asymmetric hydrogenation of various unsaturated compounds. wikipedia.org While extensively used for olefins and ketones, their application in imine hydrogenation is also well-established. These catalysts typically operate under mild conditions and demonstrate broad substrate scope. The specific performance of a rhodium-based system for the synthesis of this compound would depend on the careful selection of the chiral ligand and reaction conditions to optimize both conversion and enantioselectivity.

Palladium-Catalyzed Asymmetric Hydrogenation

Palladium has emerged as a popular metal for homogeneous asymmetric hydrogenation, rivaling the more traditional choices of ruthenium and rhodium. rsc.org Palladium-catalyzed systems have shown significant success in the asymmetric reduction of activated imines. dicp.ac.cn For instance, complexes of palladium with bisphosphine ligands like SegPhos and SynPhos have been used to hydrogenate N-diphenylphosphinyl ketimines and N-tosylimines with excellent enantioselectivities, often exceeding 90% ee. dicp.ac.cn The activation of the imine nitrogen with a suitable protecting group is often crucial for achieving high reactivity and selectivity with palladium catalysts. dicp.ac.cn

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Activated Imines (Note: This data illustrates the general capability of Pd-catalysts on representative substrates.)

| Catalyst Precursor | Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Pd(CF₃CO₂)₂ | (S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |

| Pd(CF₃CO₂)₂ | (S)-SynPhos | N-tosylimines | 88-97% | dicp.ac.cn |

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-based catalysts have become increasingly important for the asymmetric hydrogenation of challenging substrates, including unfunctionalized imines. nih.govrsc.org Iridium complexes with P,N ligands, such as those derived from dihydrobenzooxaphosphole oxazoline, have demonstrated high efficiency, even under low hydrogen pressure. nih.gov These catalysts are often noted for their high turnover numbers and excellent enantioselectivities. rsc.org The application of iridium catalysts is particularly promising for substrates that are difficult to reduce with other metals, offering a valuable tool for the synthesis of a wide array of chiral amines. nih.govdicp.ac.cn

Design and Application of Chiral Ligands (e.g., BINAP, P-Stereogenic Ligands)

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the structure of the chiral ligand. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) is a foundational C₂-symmetric diphosphine ligand with axial chirality. wikipedia.org Its complexes with ruthenium and rhodium are classic examples of highly effective catalysts for various asymmetric transformations. wikipedia.org The well-defined chiral pocket created by the binaphthyl backbone is key to its high enantio-inducing ability.

P-Stereogenic Ligands , which feature a stereogenic phosphorus atom, represent another major class of ligands. nih.gov These ligands have proven to be exceptionally effective, often providing superior enantioselectivity compared to ligands with only backbone chirality. nih.govtcichemicals.com The development of ligands like DIPAMP was a landmark in industrial asymmetric synthesis. Modern P-stereogenic ligands are often designed with bulky substituents on the phosphorus atom to create a highly selective catalytic environment.

Organocatalytic Approaches

In addition to metal-based systems, organocatalysis has emerged as a powerful strategy for enantioselective synthesis. These methods avoid the use of metals, which can be advantageous in terms of cost and toxicity. For the synthesis of chiral amines, organocatalytic reductive amination is a key transformation. researchgate.net This typically involves the in-situ formation of an imine from a ketone and an amine, followed by reduction with a hydride source like a Hantzsch ester. The reaction is catalyzed by a chiral Brønsted acid, such as a derivative of phosphoric acid, which activates the imine for reduction and controls the stereochemistry. researchgate.net This approach bypasses the need to isolate potentially unstable imine intermediates. researchgate.net While powerful for a range of ketones and amines, specific application for the synthesis of this compound has not been detailed in the surveyed literature.

Brønsted Acid Organocatalysis in Reductive Amination

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide array of asymmetric transformations, including the reductive amination of ketones. rsc.orgsigmaaldrich.com This approach offers a metal-free alternative for the synthesis of chiral amines, proceeding through the activation of an imine intermediate by the chiral catalyst. sigmaaldrich.comorganic-chemistry.org

The direct asymmetric reductive amination (DARA) of a prochiral ketone, such as 1-(o-tolyl)butan-1-one, with an amine source in the presence of a chiral phosphoric acid and a reductant, typically a Hantzsch ester, represents a highly convergent and atom-economical route to this compound. liv.ac.ukprinceton.edu The mechanism involves the formation of a ketimine intermediate, which is then protonated by the chiral phosphoric acid to form a chiral ion pair. The stereochemistry of the final amine is dictated by the facial selectivity of the hydride transfer from the reductant to the iminium ion within this chiral environment. researchgate.net

While specific studies on the synthesis of this compound using this method are not extensively documented, the broad applicability of chiral phosphoric acid catalysis to a diverse range of ketones suggests its feasibility. nih.gov High yields and enantioselectivities are often achieved with this methodology.

Table 1: Representative Results for Brønsted Acid-Catalyzed Asymmetric Reductive Amination of Ketones

| Ketone Substrate | Amine Source | Chiral Phosphoric Acid Catalyst | Reductant | Yield (%) | Enantiomeric Excess (ee %) |

| Acetophenone | Benzylamine | (R)-TRIP | Hantzsch Ester | 95 | 96 |

| 2-Acetylnaphthalene | p-Anisidine | (R)-STRIP | Hantzsch Ester | 92 | 98 |

| Tetralone | Benzylamine | (R)-TRIP | Hantzsch Ester | 98 | 99 |

Note: Data is illustrative and based on analogous reactions reported in the literature.

Lewis Acid-Mediated Catalysis (e.g., Yb(OAc)₃)

Lewis acids play a crucial role in catalysis by activating substrates towards nucleophilic attack. In the context of reductive amination, Lewis acids can facilitate both the initial imine formation and the subsequent reduction. Ytterbium acetate (B1210297) (Yb(OAc)₃) has been shown to be an effective promoter in the asymmetric reductive amination of prochiral ketones. nih.govdoi.orgacs.org

A study by Nugent et al. demonstrated that the use of Yb(OAc)₃ significantly enhances the diastereoselectivity in the reductive amination of 2-alkanones with a chiral amine, (R)- or (S)-α-methylbenzylamine (α-MBA), using Raney-Ni and hydrogen. nih.govacs.org The proposed mechanism suggests that Yb(OAc)₃ promotes an in situ cis- to trans-ketimine isomerization, leading to the observed increase in diastereoselectivity. nih.govacs.org This methodology provides a valuable strategy for controlling the stereochemical outcome of the reaction.

For the synthesis of this compound, a similar strategy could be employed. The reaction of 1-(o-tolyl)butan-1-one with a suitable nitrogen source in the presence of Yb(OAc)₃ and a reducing agent would be expected to proceed with enhanced stereocontrol.

Table 2: Yb(OAc)₃-Promoted Asymmetric Reductive Amination of 2-Alkanones

| 2-Alkanone | Chiral Amine | Diastereomeric Excess (de %) | Yield (%) |

| 2-Butanone | (R)-α-MBA | 82 | 85 |

| 2-Pentanone | (R)-α-MBA | 85 | 87 |

| 2-Hexanone | (R)-α-MBA | 89 | 80 |

Source: Adapted from Nugent, T. C., et al. J. Org. Chem. 2008, 73 (4), 1297–1305. nih.govacs.org

Electrocatalytic Approaches in C–N Bond Formation

Electrosynthesis is gaining recognition as a sustainable and powerful tool in modern organic chemistry, offering an alternative to conventional methods that often rely on stoichiometric and potentially toxic oxidants or reductants. rsc.org The application of electrochemistry to the formation of carbon-nitrogen (C-N) bonds, particularly in an enantioselective manner, is an emerging and promising field of research. mdpi.comnih.govbohrium.com

The electrocatalytic synthesis of chiral amines can be envisioned through several pathways, including the reductive coupling of imines or the direct reductive amination of ketones. digitellinc.com These methods utilize an electric current to drive the desired transformation, often in the presence of a catalyst that can be electrochemically regenerated. The development of chiral catalysts that can operate efficiently in an electrochemical environment is a key challenge in this area. mdpi.com

While specific examples of the electrocatalytic synthesis of this compound are not yet reported, the general principles of electrochemical C-N bond formation suggest its potential. An electrochemical approach could offer advantages in terms of reduced waste generation and milder reaction conditions compared to traditional methods. rsc.org Further research is needed to develop suitable electrocatalytic systems for the enantioselective synthesis of this and other chiral amines.

Table 3: Comparison of Catalytic Approaches for Chiral Amine Synthesis

| Catalytic System | Advantages | Challenges |

| Brønsted Acid Organocatalysis | Metal-free, mild conditions, high enantioselectivity. | Catalyst loading can be high, substrate scope may be limited. |

| Lewis Acid-Mediated Catalysis | Enhanced reactivity and selectivity, potential for catalyst recycling. | Metal catalyst toxicity, moisture sensitivity. |

| Electrocatalytic Approaches | Sustainable (uses electrons as reagents), mild conditions, potential for automation. | Development of efficient and selective chiral electrocatalysts, understanding complex reaction mechanisms. |

Mechanistic Investigations Pertaining to R 1 O Tolyl Butan 1 Amine Synthesis and Reactivity

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and agrochemical industries. Common strategies to produce enantiomerically enriched amines like (R)-1-(o-tolyl)butan-1-amine include the catalytic asymmetric reduction of prochiral imines, reductive amination of ketones, and addition of organometallic reagents to imines bearing a chiral auxiliary.

Each of these transformations proceeds through distinct mechanistic pathways. For instance, the catalytic asymmetric hydrogenation of an imine precursor to this compound would likely involve the formation of a metal-hydride catalyst complex. The substrate would coordinate to the chiral catalyst, followed by the migratory insertion of the hydride to the imine carbon, establishing the stereocenter. The enantioselectivity of the reaction would be dictated by the steric and electronic interactions between the substrate and the chiral ligand framework of the catalyst in the transition state. However, specific experimental or computational studies elucidating the precise mechanism for the synthesis of this compound have not been reported.

Studies on Stereochemical Induction Pathways

The stereochemical outcome of an asymmetric synthesis is determined by the pathway that is lower in energy for the formation of one enantiomer over the other. In the context of synthesizing this compound, the approach of the reactant to the prochiral center would be directed by a chiral influence, which could be a chiral catalyst, a chiral auxiliary, or a chiral reagent.

For example, in a hypothetical asymmetric reductive amination of o-tolyl propyl ketone, a chiral catalyst would differentiate between the two enantiotopic faces of the intermediate imine. The catalyst would create a chiral pocket, where one face of the imine is sterically shielded, favoring the delivery of the hydride reagent to the other face, leading to the preferential formation of the (R)-enantiomer. The specific nature of these non-covalent interactions, such as hydrogen bonding, steric repulsion, and electrostatic interactions, would be crucial in determining the degree of stereochemical induction. Unfortunately, there is no available research that specifically details the stereochemical induction pathways for the synthesis of this compound.

Catalyst-Substrate Interaction Analysis

Understanding the interactions between the catalyst and the substrate is fundamental to explaining and predicting the stereoselectivity of an asymmetric reaction. Techniques such as X-ray crystallography of catalyst-substrate complexes, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are often employed to probe these interactions.

In a potential catalytic synthesis of this compound, the o-tolyl group and the butyl chain of the substrate would interact with the chiral ligand of the catalyst. These interactions would orient the substrate in a specific conformation within the catalyst's active site, leading to a facial bias in the subsequent bond-forming step. The analysis of these interactions would provide insights into the origins of enantioselectivity and guide the design of more efficient catalysts. At present, no studies have been published that analyze the catalyst-substrate interactions for the synthesis of this specific amine.

Theoretical Chemistry and Computational Studies

Theoretical and computational chemistry provide powerful tools to investigate reaction mechanisms, transition states, and the origins of stereoselectivity at a molecular level.

Density Functional Theory (DFT) Applications in Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the synthesis of this compound, DFT calculations could be used to determine the energetics of various possible reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction mechanism can be identified. Such studies would provide quantitative insights into the factors controlling the reaction's feasibility and selectivity. However, no DFT studies on the reaction energetics of the synthesis of this compound have been reported in the scientific literature.

Modeling Transition States and Reaction Intermediates

The modeling of transition states and reaction intermediates is crucial for understanding how a reaction proceeds and why a particular stereoisomer is formed preferentially. Computational methods can provide detailed three-dimensional structures of these transient species, which are often difficult to characterize experimentally. For the asymmetric synthesis of this compound, modeling the transition state of the stereodetermining step would reveal the precise geometric arrangement of the substrate and the chiral catalyst that leads to the formation of the (R)-enantiomer. Such models would visualize the key steric and electronic interactions responsible for enantioselection. To date, no such modeling studies for this specific compound have been published.

Isotope Effect Studies in Amine Synthesis

Kinetic Isotope Effect (KIE) studies involve the use of isotopically labeled reactants to probe the mechanism of a reaction. By measuring the difference in reaction rates between the labeled and unlabeled substrates, information about bond-breaking and bond-forming in the rate-determining step can be obtained. For the synthesis of this compound, a deuterium (B1214612) KIE study on the hydride transfer step in a reductive amination, for example, could confirm whether this step is rate-determining. While KIE studies are a powerful tool in mechanistic chemistry, no such investigations have been conducted for the synthesis of this particular amine.

C-N Bond Activation Mechanisms

Mechanistic investigations into the C-N bond activation of chiral benzylic amines, a class of compounds to which this compound belongs, are crucial for understanding and optimizing their synthesis and functionalization. While direct mechanistic studies on this compound are not presently available in the literature, broader research on analogous structures provides insights into plausible C-N bond activation pathways. These reactions are often mediated by transition metal catalysts, such as those based on palladium, rhodium, or iridium, and can proceed through several general mechanisms.

One common pathway involves the oxidative addition of the C-N bond to a low-valent metal center. In this process, the metal inserts into the carbon-nitrogen bond, forming an organometallic intermediate. Subsequent reductive elimination or reaction with other substrates can then lead to the formation of new C-C or C-heteroatom bonds. The presence of the ortho-tolyl group in this compound may sterically and electronically influence the efficiency and selectivity of this process.

Another relevant mechanism is deaminative coupling , where the amine functional group is transformed into a better leaving group, facilitating its cleavage. This can be achieved through diazotization, for instance, followed by a nucleophilic attack that displaces the nitrogen moiety. While effective for primary amines, the specific conditions and outcomes for this compound would require dedicated study.

In the context of asymmetric synthesis, where chiral amines like this compound are often employed as ligands or chiral auxiliaries, the C-N bond is typically stable. However, understanding the potential for its activation is critical, as it could represent an undesired side reaction or a novel pathway for catalyst deactivation or transformation.

Due to the absence of specific experimental or computational data for this compound, a detailed, data-driven discussion of its C-N bond activation mechanisms cannot be provided at this time. Further research is necessary to elucidate the specific transition states, intermediates, and kinetic profiles involved in the synthesis and reactivity of this particular chiral amine.

Applications of R 1 O Tolyl Butan 1 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines are fundamental chiral building blocks, valued as integral starting materials for the synthesis of complex, biologically active molecules and natural products. These amines introduce a specific stereocenter from the outset of a synthetic route, which is crucial for achieving the desired stereochemistry in the final product. In drug discovery, the use of such optically pure building blocks is increasingly necessary as biological targets are chiral, and the interaction between a drug and its receptor often requires a precise stereochemical match. The general strategy involves incorporating the chiral amine scaffold into the carbon skeleton of the target molecule, thereby setting a key stereogenic center that guides subsequent stereoselective transformations.

Precursor for Optically Active Organofluorine Compounds

The synthesis of optically active organofluorine compounds is of significant interest in medicinal and materials chemistry due to the unique properties imparted by the fluorine atom. Chiral amines can serve as precursors in the synthesis of valuable β-fluoroamines. Methodologies such as asymmetric nucleophilic fluorination, potentially utilizing phase-transfer catalysis, can introduce a fluorine atom into a molecule with high stereocontrol. While specific examples involving (R)-1-(o-tolyl)Butan-1-amine are not documented, similar chiral amines are used to create fluorinated compounds that are precursors to important molecules like fluorinated amino acids.

Utilization in the Synthesis of α-Aryl Glycines and Derivatives

α-Aryl glycines are non-proteinogenic α-amino acids that are important structural motifs in many pharmacologically active compounds. The synthesis of these molecules in an enantiomerically pure form is a significant challenge. One established method involves the diastereoselective alkylation or arylation of a chiral glycine (B1666218) equivalent. In such a synthesis, a chiral amine can be used to form a chiral imine or a more complex chiral auxiliary-based substrate. The steric hindrance provided by the chiral group then directs the approach of an aryl nucleophile to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the desired optically active α-aryl glycine. Numerous methods have been developed for this purpose, including the arylation of Weinreb amides derived from chiral starting materials and the enantioselective C–H arylation of N-aryl glycine esters using a chiral catalyst.

Application as a Chiral Ligand or Auxiliary in Catalysis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Chiral amines are frequently employed as auxiliaries, for instance, by converting a carboxylic acid into a chiral amide. The chiral environment created by the auxiliary can then direct subsequent reactions, such as enolate alkylations or aldol (B89426) reactions, to proceed with high diastereoselectivity.

Alternatively, chiral amines can function as chiral ligands, coordinating to a metal center to form a chiral catalyst. These catalysts are pivotal in asymmetric catalysis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. The ligand creates a chiral pocket around the metal's active site, which differentiates between the two enantiotopic faces of the substrate or transition states, leading to the preferential formation of one enantiomer.

Synthesis and Reactivity of Derivatives and Analogues of R 1 O Tolyl Butan 1 Amine

Synthesis of Positional Isomers and Homologs (e.g., (R)-1-(p-tolyl)butan-1-amine, (R)-1-(m-tolyl)butan-1-amine, (R)-1-(o-tolyl)propan-1-amine)

The synthesis of chiral arylalkylamines, including the positional isomers and homologs of (R)-1-(o-tolyl)butan-1-amine, is frequently accomplished through the enantioselective reduction of imines or the reductive amination of corresponding ketones. A prominent strategy involves the condensation of a prochiral ketone with a chiral auxiliary, followed by diastereoselective reduction of the resulting C=N double bond and subsequent removal of the auxiliary.

A widely applicable method is the use of a chiral sulfinamide, such as (R)-tert-butanesulfinamide. In this approach, the ketone (e.g., 1-(p-tolyl)butan-1-one) is condensed with the chiral sulfinamide, often catalyzed by a Lewis acid like titanium(IV) ethoxide, to form a chiral N-sulfinyl imine. This intermediate is then reduced with a hydride reagent like sodium borohydride (B1222165). The stereochemical outcome of the reduction is directed by the bulky tert-butylsulfinyl group, leading to a high degree of diastereoselectivity. The final step involves the acidic cleavage of the N-S bond to yield the desired chiral primary amine with high enantiomeric purity. youtube.com

This methodology can be applied to a range of substituted acetophenones and related ketones to produce the corresponding chiral amines. For instance, starting with 1-(p-tolyl)butan-1-one, 1-(m-tolyl)butan-1-one, or 1-(o-tolyl)propan-1-one allows for the synthesis of (R)-1-(p-tolyl)butan-1-amine, (R)-1-(m-tolyl)butan-1-amine, and (R)-1-(o-tolyl)propan-1-amine, respectively, by selecting the appropriate enantiomer of the chiral auxiliary.

| Target Compound | Starting Ketone | Chiral Auxiliary |

|---|---|---|

| (R)-1-(p-tolyl)butan-1-amine | 1-(p-tolyl)butan-1-one | (R)-tert-butanesulfinamide |

| (R)-1-(m-tolyl)butan-1-amine | 1-(m-tolyl)butan-1-one | (R)-tert-butanesulfinamide |

| (R)-1-(o-tolyl)propan-1-amine | 1-(o-tolyl)propan-1-one | (R)-tert-butanesulfinamide |

N-Substituted Derivatives and their Synthetic Transformations

The primary amine functionality of this compound and its analogs serves as a versatile handle for the synthesis of a wide array of N-substituted derivatives. These transformations typically involve the reaction of the amine's nucleophilic nitrogen atom with various electrophiles.

A common transformation is N-alkylation, which can be achieved using alkyl halides or other alkylating agents. For example, the reaction with propargyl bromide can yield the corresponding N-propargyl derivative. The synthesis of such derivatives requires careful control of reaction conditions to manage the degree of substitution. The formation of N,N-dialkylated byproducts can be a significant issue. derpharmachemica.com The use of specific base and catalyst systems, such as potassium phosphate (B84403) (K2HPO4) in conjunction with a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC), has been shown to effectively control the selectivity for mono-alkylation over di-alkylation in related systems. derpharmachemica.com

These N-alkylation reactions provide access to secondary and tertiary amines with defined stereochemistry at the benzylic carbon, which are valuable building blocks in medicinal chemistry and materials science.

| Parent Amine | Electrophile | Potential N-Substituted Product |

|---|---|---|

| This compound | Propargyl bromide | (R)-N-propargyl-1-(o-tolyl)butan-1-amine |

| This compound | Methyl iodide | (R)-N-methyl-1-(o-tolyl)butan-1-amine |

| This compound | Benzyl bromide | (R)-N-benzyl-1-(o-tolyl)butan-1-amine |

Ring-Opening Reactions of Related Chiral Azetidinium Salts

Chiral arylalkylamines are precursors to strained heterocyclic systems, such as azetidines. The quaternization of the nitrogen atom in these four-membered rings leads to the formation of highly reactive azetidinium salts, which are susceptible to nucleophilic ring-opening reactions.

Research on 2-arylazetidine derivatives, such as those derived from 2-(o-tolyl)azetidine, demonstrates that N-quaternization, for instance with methyl trifluoromethanesulfonate (B1224126) (MeOTf), generates a stable yet reactive azetidinium salt. researchgate.net These salts undergo site-selective nucleophilic attack. The reaction of a 2-(o-tolyl)azetidinium salt with various tetrabutylammonium (B224687) halide salts (Bu4NX) results in the opening of the four-membered ring to produce tertiary alkyl halides. researchgate.net

The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the substrate. For the 2-(o-tolyl) derivative, nucleophilic attack predominantly occurs at the benzylic carbon, leading to the formation of a γ-haloamine. This process provides a synthetic route to chiral, stereodefined γ-functionalized amines from readily available chiral precursors. researchgate.net

| Nucleophile Source | Resulting Functional Group (at γ-position) | Product Type |

|---|---|---|

| Bu4NF | -F | γ-Fluoroamine |

| Bu4NCl | -Cl | γ-Chloroamine |

| Bu4NBr | -Br | γ-Bromoamine |

| Bu4NI | -I | γ-Iodoamine |

| Bu4NCN | -CN | γ-Cyanoamine |

Structure-Reactivity Relationships in Chiral Arylalkylamines

The reactivity of chiral arylalkylamines is intrinsically linked to their molecular structure, specifically the nature and position of substituents on the aromatic ring and the steric environment around the chiral center. These structural features dictate the molecule's utility as a chiral auxiliary, resolving agent, or ligand in asymmetric catalysis.

Steric Effects: The position of the methyl group on the tolyl ring significantly influences steric hindrance around the amine's chiral center. In this compound, the ortho-methyl group creates a sterically demanding environment near the reaction center. This steric bulk can enhance stereoselectivity in reactions where the amine acts as a chiral directing group. In contrast, the meta- and para-isomers present progressively less steric hindrance, which can alter reaction rates and selectivity profiles.

Electronic Effects: The methyl group is weakly electron-donating. This electronic effect, transmitted through the aromatic ring, can modulate the nucleophilicity of the amine nitrogen and the stability of reaction intermediates, such as a carbocation at the benzylic position. While the electronic difference between ortho, meta, and para isomers is subtle, it can be a factor in controlling reactivity and reaction pathways.

These structure-reactivity relationships are critical in the rational design of catalysts and chiral auxiliaries. For instance, the steric and electronic properties of arylalkylamines are known to be key parameters in the performance of ligands derived from them, impacting the enantioselectivity and efficiency of metal-catalyzed cross-coupling reactions. nih.gov The interplay between the substituent position and the steric bulk of the alkyl chain allows for the fine-tuning of the amine's properties for specific synthetic applications.

Future Research Directions and Emerging Trends in Chiral Amine Chemistry

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The synthesis of specific enantiomers requires sophisticated catalytic systems that can effectively control stereochemistry. Research is actively pushing the boundaries of catalysis to achieve higher enantioselectivity, often measured as enantiomeric excess (ee), which indicates the purity of a single enantiomer in a mixture. wikipedia.org

Significant progress has been made in transition metal-catalyzed asymmetric hydrogenation, a powerful and atom-economical strategy for producing chiral amines. acs.org The asymmetric hydrogenation of prochiral imines is one of the most direct methods to obtain valuable α-chiral amines. nih.govacs.org Innovations in this area include the design of new chiral ligands that fine-tune the properties of metal complexes (e.g., Iridium, Rhodium, Ruthenium) to create highly active and efficient catalysts. acs.org For instance, novel C1-symmetry sulfoximines have been introduced as chiral ligands that can yield chiral amine products with high enantiomeric excess. acs.org

Beyond metals, organocatalysis and biocatalysis are emerging as powerful alternatives. wikipedia.orgnih.gov Organocatalysts, which are small organic molecules, offer the advantage of being metal-free, contributing to greener chemistry. wikipedia.org Biocatalysis, utilizing enzymes like transaminases and amine dehydrogenases, provides exceptional selectivity under mild, aqueous conditions, representing a highly sustainable approach. nih.govrsc.org Engineered enzymes are being developed to expand the substrate scope and improve catalytic performance for the synthesis of a diverse range of chiral amines. nih.gov

Table 1: Comparison of Catalytic Systems for Chiral Amine Synthesis

| Catalytic System | Catalyst Type | Advantages | Challenges |

|---|---|---|---|

| Transition Metal Catalysis | Complexes of Iridium, Rhodium, Ruthenium with chiral ligands acs.org | High activity, broad substrate scope, excellent enantioselectivity nih.gov | Metal contamination, cost, ligand synthesis complexity |

| Organocatalysis | Chiral organic molecules (e.g., proline-derivatives) wikipedia.org | Metal-free ("green"), readily available, stable wikipedia.org | Higher catalyst loading may be required, substrate scope can be limited |

| Biocatalysis | Engineered enzymes (e.g., Transaminases, Amine Dehydrogenases) nih.gov | High enantioselectivity, mild reaction conditions, sustainable rsc.org | Limited substrate scope for native enzymes, requires protein engineering |

Sustainable Synthesis Methodologies for Chiral Amines

The principles of green chemistry are increasingly influencing the development of synthetic routes to chiral amines. The goal is to create processes that are more environmentally benign, atom-economical, and energy-efficient. rsc.org

A key trend is the use of "hydrogen borrowing" or "hydrogen auto-transfer" amination. rsc.org This atom-economic transformation uses widely available and often renewable alcohols as starting materials, producing only water as a byproduct and avoiding the need for an external hydrogen source. rsc.org Similarly, direct asymmetric reductive amination is being developed as a green method for chiral amine synthesis. acs.org

Biocatalysis is inherently a sustainable methodology. nih.gov The use of engineered enzymes allows for the synthesis of chiral amines from simple, inexpensive starting materials under mild conditions, often in aqueous media. nih.govrsc.org For example, systems combining alcohol dehydrogenases (ADH) and amine dehydrogenases (AmDH) have been implemented in E. coli cells to produce enantiopure amines directly from alcohols and ammonia (B1221849), demonstrating practical applicability at the gram scale. rsc.org These enzymatic routes displace traditional methods that may rely on heavy metals and harsh reducing agents. nih.gov

Table 2: Overview of Sustainable Synthesis Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Hydrogen Borrowing Amination | Alcohols are used as alkylating agents for amines, with water as the only byproduct. rsc.org | High atom economy, use of readily available starting materials, reduces waste. rsc.org |

| Biocatalytic Reductive Amination | Enzymes like Amine Dehydrogenases (AmDHs) convert ketones or aldehydes to chiral amines using ammonia. nih.gov | High selectivity, mild and safe operating conditions, environmentally friendly. nih.govrsc.org |

Expanding the Scope of Asymmetric Transformations to New Substrates

A major objective in modern synthetic chemistry is to apply established asymmetric catalytic methods to a broader and more complex range of substrates. This expansion allows for the efficient construction of intricate molecular architectures found in natural products and pharmaceutical agents. mdpi.commdpi.com Chiral amines often serve as versatile building blocks or targets in these complex syntheses. iupac.orgyale.edu

Research is focused on developing catalytic systems that can accommodate sterically hindered or functionally diverse substrates, which have traditionally been challenging. nih.gov For example, methods originally developed for simple imines are being adapted for the synthesis of chiral α-aryl glycines, which are important in antibacterial and cardiovascular drugs. acs.org

Furthermore, chiral pool synthesis, which uses readily available chiral molecules like amino acids as starting points, is being employed to create new stereocenters in a controlled manner. mdpi.com This strategy leverages the inherent chirality of the starting material to induce asymmetry in subsequent transformations, enabling the synthesis of complex targets like polyhydroxylated indolizidine alkaloids. mdpi.com The development of versatile reagents like tert-butanesulfinamide has also been instrumental, allowing for the asymmetric synthesis of a wide array of amines, including α-branched amines and β-amino acids, from simple aldehydes and ketones. iupac.org

Advanced Analytical Techniques for Stereochemical Purity Determination

The accurate determination of enantiomeric purity is critical for the development and application of chiral compounds. While traditional polarimetry can indicate the presence of a single enantiomer, it is often insufficient for precise quantification. rsc.org Modern research relies on more advanced and accurate analytical techniques. nih.gov

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC), when equipped with a chiral stationary phase (CSP), can effectively resolve enantiomers, allowing for the precise determination of enantiomeric excess. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also become an invaluable tool. rsc.org Using chiral derivatizing agents or chiral solvating agents, it is possible to distinguish between the signals of different enantiomers in an NMR spectrum, enabling the calculation of their relative amounts. wikipedia.orgrsc.org More recently, optical methods such as circular dichroism (CD) are being explored for high-throughput screening. nih.govrsc.org CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can provide information about the absolute stereochemistry and enantiomeric purity of a sample, sometimes without the need for chromatographic separation. rsc.orgnih.gov

Table 3: Advanced Analytical Techniques for Stereochemical Purity

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral Chromatography (HPLC, GC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. rsc.orgwikipedia.org | High accuracy and resolution, widely applicable, established method. nih.gov | Can be time-consuming, requires method development for each compound. researchgate.net |

| NMR Spectroscopy | Enantiomers are converted to diastereomers or placed in a chiral environment, causing their NMR signals to differ. rsc.org | Provides structural information, accurate quantification. wikipedia.org | May require chiral derivatizing or solvating agents, potential for kinetic resolution errors. rsc.org |

| Circular Dichroism (CD) | Enantiomers exhibit mirror-image CD spectra, allowing for quantification and absolute configuration assignment. nih.gov | Rapid analysis, suitable for high-throughput screening. nih.govresearchgate.net | Requires the molecule to have a chromophore near the stereocenter, can be less precise than chromatography. |

Q & A

Q. What are the established synthetic routes for (R)-1-(o-tolyl)Butan-1-amine?

- Methodological Answer : Two primary approaches are documented:

- Reductive Amination : A Pd/NiO-catalyzed reductive amination of aldehydes and amines under hydrogen atmosphere (25°C, 10 hours) yields structurally similar amines with high efficiency (e.g., 84–98% isolated yields) . Adapting this method for this compound would involve optimizing the aldehyde precursor and chiral amine starting material.

- Enzymatic Synthesis : ω-Transaminases (ω-TAs) can catalyze asymmetric amination of ketones to produce chiral amines. Rational enzyme engineering (e.g., substrate-binding pocket modifications) enhances enantioselectivity and catalytic efficiency, as demonstrated for analogous compounds .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Enzyme | Conditions | Yield/EE | Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/NiO | 25°C, H₂, 10 h | Up to 98% | |

| ω-Transaminase | Engineered (R)-ω-TA | pH 7.5, 30°C | >99% EE |

Q. How is the enantiomeric purity of this compound characterized?

- Methodological Answer : Enantiomeric excess (EE) is typically determined using:

- Chiral HPLC : Employing a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Retention times and peak areas quantify enantiomer ratios .

- NMR with Chiral Derivatizing Agents : Reaction with a chiral auxiliary (e.g., Mosher’s acid chloride) generates diastereomers distinguishable via ¹H NMR splitting patterns .

Advanced Research Questions

Q. How can enzymatic methods be optimized for high-yield synthesis of this compound with >99% enantiomeric excess?

- Methodological Answer :

- Substrate Engineering : Modify the ketone precursor’s steric bulk to enhance enzyme-substrate compatibility. For example, adamantyl or bulky aryl groups improve ω-TA selectivity .

- Directed Evolution : Use iterative mutagenesis of ω-TA’s active site (e.g., residues W58, F86) to enhance turnover and reduce byproduct formation .

- Process Intensification : Implement continuous-flow systems with immobilized enzymes to improve stability and scalability .

Q. What strategies address discrepancies in reaction yields when scaling up the synthesis of this compound?

- Methodological Answer :

- Catalyst Loading Optimization : Scale-dependent Pd/NiO catalyst efficiency may require adjusting metal loading (e.g., 1.1 wt% to 2.5 wt%) to maintain yield .

- Solvent and Temperature Gradients : Gradual solvent polarity changes (e.g., from THF to methanol) and controlled exothermic reactions mitigate side reactions during scaling .

- Kinetic Modeling : Use in-situ monitoring (e.g., FTIR, Raman) to track intermediate formation and adjust parameters dynamically .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) to rule out structural misassignment .

- Biological Assay Standardization : Re-evaluate activity using uniform assay conditions (e.g., cell lines, incubation time) to isolate structure-activity relationships .

Safety and Handling

Q. What are the critical safety protocols for handling this compound hydrochloride?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.